
Chemical structure and molecular weight of
2,3,4,5,6-Pentafluorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
2,3,4,5,6-

Pentafluorobenzophenone

Cat. No.: B073018 Get Quote

An In-Depth Technical Guide to 2,3,4,5,6-
Pentafluorobenzophenone
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, molecular

weight, and physicochemical properties of 2,3,4,5,6-Pentafluorobenzophenone. It includes a

detailed experimental protocol for its synthesis via Friedel-Crafts acylation, along with its

characteristic spectroscopic data. The information is intended to support researchers and

professionals in the fields of organic synthesis, materials science, and drug development.

Core Physicochemical and Spectroscopic Data
The quantitative data for 2,3,4,5,6-Pentafluorobenzophenone are summarized in the tables

below for ease of reference and comparison.

Table 1: Physicochemical Properties of 2,3,4,5,6-Pentafluorobenzophenone
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Property Value Reference(s)

Molecular Formula C₁₃H₅F₅O [1]

Molecular Weight 272.17 g/mol [2]

CAS Number 1536-23-8 [2]

Appearance White to light yellow solid [2]

Melting Point 36-39 °C [2]

Boiling Point 93 °C at 0.2 mmHg [2]

Synonyms

(Pentafluorophenyl)phenylmet

hanone,

Benzoylpentafluorobenzene

[2]

Table 2: Spectroscopic Data for 2,3,4,5,6-Pentafluorobenzophenone

Technique Expected Peaks/Signals

¹H NMR

Multiplets in the aromatic region (approx. 7.4-7.8

ppm) corresponding to the protons of the

unsubstituted phenyl ring.

¹³C NMR

Signals for the carbonyl carbon, the carbons of

the unsubstituted phenyl ring, and the carbons

of the pentafluorophenyl ring (which will show

coupling with fluorine).

FTIR (cm⁻¹)

A strong absorption band for the carbonyl (C=O)

stretch (approx. 1650-1670 cm⁻¹), and bands

corresponding to C-F and aromatic C-H and

C=C bonds.

Mass Spec (m/z)

A molecular ion peak [M]⁺ at approximately

272.17, and characteristic fragmentation

patterns including peaks for the benzoyl cation

([C₆H₅CO]⁺) at m/z 105 and the phenyl cation

([C₆H₅]⁺) at m/z 77.
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Synthesis of 2,3,4,5,6-Pentafluorobenzophenone
The primary method for the synthesis of 2,3,4,5,6-Pentafluorobenzophenone is the Friedel-

Crafts acylation of pentafluorobenzene with benzoyl chloride, or alternatively, the acylation of

benzene with pentafluorobenzoyl chloride. The following is a representative experimental

protocol for the former.

Experimental Protocol: Friedel-Crafts Acylation
Materials:

Pentafluorobenzene

Benzoyl chloride

Anhydrous aluminum chloride (AlCl₃)

Dichloromethane (CH₂Cl₂)

Hydrochloric acid (HCl), concentrated

Saturated sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Ice

Procedure:

In a round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a

dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and dry

dichloromethane.

Cool the mixture to 0°C in an ice bath.

Slowly add a solution of benzoyl chloride (1.0 equivalent) in dry dichloromethane to the

stirred suspension of aluminum chloride.
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After the addition is complete, add a solution of pentafluorobenzene (1.0 equivalent) in dry

dichloromethane dropwise over a period of 30 minutes.

Once the addition is complete, allow the reaction mixture to warm to room temperature and

then heat under reflux for 2-3 hours, monitoring the reaction progress by thin-layer

chromatography (TLC).[3]

After the reaction is complete, cool the mixture to 0°C and carefully quench the reaction by

the slow addition of crushed ice, followed by concentrated hydrochloric acid.[4]

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with dichloromethane.

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed

by water.[4]

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent

under reduced pressure using a rotary evaporator.[4]

The crude product can be purified by vacuum distillation or column chromatography on silica

gel.

Visualizing the Synthesis and Mechanism
To further elucidate the synthesis of 2,3,4,5,6-Pentafluorobenzophenone, the following

diagrams illustrate the experimental workflow and the underlying reaction mechanism.

Reaction Setup Work-up Purification

1. Add AlCl₃ and CH₂Cl₂ to flask 2. Cool to 0°C 3. Add Benzoyl Chloride 4. Add Pentafluorobenzene 5. Reflux for 2-3 hours 6. Quench with ice and HCl 7. Separate organic layer 8. Wash with NaHCO₃ and H₂O 9. Dry with MgSO₄ 10. Evaporate solvent 11. Vacuum Distillation or
Column Chromatography

Click to download full resolution via product page

Experimental workflow for the synthesis of 2,3,4,5,6-Pentafluorobenzophenone.
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Step 1: Formation of Acylium Ion

Step 2: Electrophilic Attack Step 3: Deprotonation and Product Formation

Benzoyl Chloride

Acylium Ion
[R-C=O]⁺ + AlCl₄⁻+ AlCl₃

AlCl₃ (Lewis Acid)

Pentafluorobenzene Sigma Complex
(Arenium Ion)

+ Acylium Ion 2,3,4,5,6-Pentafluorobenzophenone- H⁺ (regenerates AlCl₃)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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